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molecular formula C12H17NO2 B8736709 3-(3-Methoxy-phenyl)-piperidine-3-ol CAS No. 87996-60-9

3-(3-Methoxy-phenyl)-piperidine-3-ol

Cat. No. B8736709
M. Wt: 207.27 g/mol
InChI Key: ZHVVKZZITMJIDF-UHFFFAOYSA-N
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Patent
US07790898B2

Procedure details

32.41 g of 1-benzyl-3-(3-methoxy-phenyl)-piperidine-3-ol were dissolved in methanol and adjusted to pH 6 with 12.4 g of 32% HCl solution. 3.3 g Pd/C 10% (in cooled methanol) were added under a nitrogen atmosphere. The mixture was hydrogenated overnight at 5 bar H2 pressure. The catalyst was then removed via a filter earth and the filtrate was concentrated by evaporation. The oily residue was taken up in H2O, made alkaline with NaOH, and extracted three times with diethyl ether. The combined organic phases were dried over MgSO4 and concentrated by evaporation. Yield 20.92 g
Quantity
32.41 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
12.4 g
Type
reactant
Reaction Step Two
Name
Quantity
3.3 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:13][CH2:12][CH2:11][C:10]([C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([O:21][CH3:22])[CH:16]=2)([OH:14])[CH2:9]1)C1C=CC=CC=1.Cl>CO.[Pd]>[CH3:22][O:21][C:17]1[CH:16]=[C:15]([C:10]2([OH:14])[CH2:11][CH2:12][CH2:13][NH:8][CH2:9]2)[CH:20]=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
32.41 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CCC1)(O)C1=CC(=CC=C1)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
12.4 g
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
3.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was then removed via a filter earth
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated by evaporation
EXTRACTION
Type
EXTRACTION
Details
extracted three times with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COC=1C=C(C=CC1)C1(CNCCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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